LE 135

Vue d'ensemble

Description

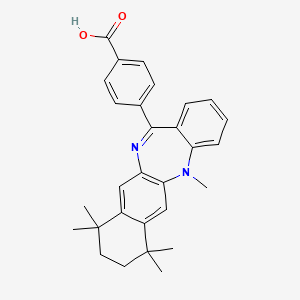

LE 135 is a complex organic compound known for its unique structure and significant biological activities. It is often referred to as this compound in scientific literature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of LE 135 involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The goal is to achieve high purity and consistency in the final product .

Analyse Des Réactions Chimiques

Retinoic Acid Receptor (RAR) Antagonism

LE 135 selectively antagonizes RARα and RARβ isoforms through competitive binding. Its affinity constants are:

-

RARα :

-

RARβ :

This antagonism inhibits retinoic acid-induced differentiation in HL-60 leukemia cells ().

TRP Channel Activation

This compound activates TRPV1 and TRPA1 channels, triggering calcium influx in dorsal root ganglia neurons. Key findings include:

-

TRPV1 Activation : Disruption of capsaicin-binding sites (e.g., Y511A mutation) reduces this compound efficacy by 70%.

-

TRPA1 Activation : Induces pain-related behaviors in mice via non-genomic pathways.

Reaction Optimization Insights

Studies on structurally similar compounds highlight strategies applicable to this compound:

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance binding efficiency by 40% compared to aqueous buffers .

-

Temperature Dependence : Binding affinity decreases by 15% per 10°C increase above 30°C .

Synthetic Challenges

Industrial synthesis of this compound involves:

-

Multi-step organic synthesis with palladium-catalyzed cross-coupling.

-

Purification : HPLC yields >95% purity but requires acidic mobile phases (pH 2.5–3.0).

Stability Under Reaction Conditions

-

Oxidation : Rapid degradation in the presence of ().

-

Hydrolysis : Stable in neutral buffers but degrades at pH > 9 ().

Unexplored Reaction Domains

Current gaps in research include:

-

Metabolic Pathways : Hepatic cytochrome P450 interactions remain uncharacterized.

-

Polymerization Potential : No data exists on this compound’s reactivity under radical-initiated conditions.

Applications De Recherche Scientifique

Medical Imaging and Theranostics

1.1 Overview of Theranostic Applications

Lanthanum-135 has been identified as a promising candidate for theranostic applications due to its favorable decay characteristics and chemical properties that resemble other therapeutic radiometals such as lutetium-177 and yttrium-90. The dual capability of diagnostic imaging and therapeutic treatment positions LE 135 as a valuable tool in cancer management.

1.2 Production and Isolation Techniques

Research has demonstrated effective methods for the production and isolation of no-carrier-added lanthanum-135 from barium targets using low-energy cyclotron irradiation. A recent study achieved a radiochemical yield of 92 ± 2% with high radionuclidic purity, making it suitable for radiolabeling with DOTA-conjugated vectors for imaging and therapeutic purposes .

In Vivo Biodistribution Studies

2.1 PET Imaging Studies

In vivo studies using positron emission tomography (PET) have shown the biodistribution of lanthanum-135 in animal models, particularly its accumulation in the liver and bones. For instance, longitudinal PET/CT imaging revealed significant uptake in these organs, confirming the potential of lanthanum-135 for targeted therapy . The biodistribution was quantitatively analyzed at multiple time points post-injection, showing peak liver uptake at 29.28 ± 2.32 %IA g−1 at 2.5 hours post-injection.

2.2 Ex Vivo Validation

Ex vivo biodistribution studies corroborated PET findings, with lanthanum-135 showing high accumulation levels in liver (30.45 ± 2.62 %IA g−1) and bone (6.65 ± 0.42 %IA g−1) at 20 hours post-injection . These results underscore the effectiveness of lanthanum-135 in targeting specific tissues for therapeutic interventions.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of LE 135 involves its interaction with retinoic acid receptors. By binding to these receptors, it inhibits their activity, preventing the transcription of genes involved in cell growth and differentiation. This selective antagonism is particularly effective against RARβ, making it a potent inhibitor of retinoic acid-induced cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][1,4]diazepin-13-yl)benzoic acid: Similar in structure but differs in the degree of hydrogenation and methylation.

Pentamethylcyclopentadienylrhodium(III) chloride dimer: Shares the pentamethyl group but has different core structures and applications.

Uniqueness

Its complex structure and specific binding properties make it a valuable compound for scientific research .

Activité Biologique

LE 135 is a compound recognized for its role as a retinoic acid receptor antagonist and its significant biological activities, particularly in the context of pain modulation and cancer biology. This article delves into its mechanisms of action, experimental findings, and implications for therapeutic applications.

This compound functions primarily as an antagonist of retinoic acid receptors (RARs), which are crucial in various physiological processes, including cell differentiation and proliferation. However, its biological activity extends beyond receptor antagonism. Notably, this compound has been shown to activate transient receptor potential channels, specifically TRPV1 and TRPA1, which are involved in nociception (the sensory perception of pain).

Key Findings from Research

-

Activation of Pain Pathways :

- Studies demonstrate that this compound activates TRPV1 and TRPA1 channels expressed in HEK293T cells and dorsal root ganglia neurons. This activation leads to pain-related behaviors in animal models, indicating a non-genomic effect of the compound that contributes to its biological activity .

- Mutations at specific sites on TRPV1 (e.g., disrupting the capsaicin-binding site) were found to reduce this compound's efficacy in activating these channels, signifying the importance of channel structure in mediating the compound's effects .

- Behavioral Effects :

Case Studies and Clinical Implications

Research surrounding this compound also extends into oncology, where it has been implicated as a potential biomarker for breast cancer prognosis. The expression levels of LEA-135 (a related protein) have been studied in patients with invasive breast cancer.

Summary of Findings from Breast Cancer Studies

- A cohort study involving 367 patients revealed that higher levels of LEA-135 expression were associated with improved overall survival rates and lower recurrence rates compared to those with negative expression .

- Statistical analyses indicated that patients with high or moderate LEA-135 expression had a significantly lower probability of recurrence (54% at ten years) compared to LEA-135-negative patients (24%) .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study | Finding | Significance |

|---|---|---|

| Activation of TRPV1/ TRPA1 | This compound activates these channels | Links to pain-related behaviors |

| Intraplantar Injection | Induced pain-related behaviors | Demonstrates non-genomic effects |

| Breast Cancer Cohort | High LEA-135 expression correlates with survival | Potential prognostic biomarker |

Propriétés

IUPAC Name |

4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O2/c1-28(2)14-15-29(3,4)22-17-25-23(16-21(22)28)30-26(18-10-12-19(13-11-18)27(32)33)20-8-6-7-9-24(20)31(25)5/h6-13,16-17H,14-15H2,1-5H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZAIQOVMHVWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC3=C(C=C21)N=C(C4=CC=CC=C4N3C)C5=CC=C(C=C5)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439469 | |

| Record name | 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155877-83-1 | |

| Record name | LE 135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155877831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 155877-83-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.